molecular formula C10H9N3O2 B1348379 1-(2-nitrobenzyl)-1H-imidazole CAS No. 61292-49-7

1-(2-nitrobenzyl)-1H-imidazole

Cat. No. B1348379
CAS RN: 61292-49-7
M. Wt: 203.2 g/mol
InChI Key: GXVAHCGFGVRIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-nitrobenzyl)-1H-imidazole is a compound that falls under the category of 2-nitrobenzyl compounds. These compounds have been found to have a rich photochemical profile . They are known for their high photocleavage efficiency by near-UV light irradiation . The 2-nitrobenzyl group is widely used in organic synthesis as a protecting group and a cleavable linker .


Synthesis Analysis

The synthesis of 2-nitrobenzyl compounds has been studied extensively. For instance, 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol are known to be cleanly and efficiently dehydrated to the corresponding 2-nitrosobenzoyl compounds by irradiation in various solvents .


Molecular Structure Analysis

The molecular structure of 2-nitrobenzyl compounds is characterized by the presence of a nitro group ortho to the formyl . The electron-deficient character of the nitroarene moiety can repurpose electron-rich substrates through the formation of an Electron Donor-Acceptor (EDA) complex .


Chemical Reactions Analysis

The chemical reactions of 2-nitrobenzyl compounds have been studied using various techniques such as laser flash photolysis with UV-vis and IR detection . The primary aci-nitro intermediates formed by these compounds can react via two competing paths. The balance between these two paths depends on the reaction medium .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-nitrobenzyl compounds depend on their specific structure and the presence of substituents. For instance, the photolysis rate of these compounds can be influenced by the electronic features of the entire molecule .

Scientific Research Applications

Synthesis and Biological Studies

  • The compound and its derivatives have been extensively studied for their synthesis and biological activities. For instance, novel symmetrically and non-symmetrically p-nitrobenzyl-substituted N-heterocyclic carbene–silver(I) acetate complexes derived from 1H-imidazole and its variants have been synthesized. These complexes exhibited medium to high antibacterial activity against Gram-positive and Gram-negative bacteria, as well as cytotoxicity against human renal-cancer cell lines, indicating their potential as antimicrobial and anticancer agents (Patil et al., 2011).

Crystal Structure and Computational Analysis

  • Functionalized benzimidazole derivatives, including 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one, have been synthesized with their crystal structures determined. These studies provide insights into intermolecular interactions contributing to the stability of crystal packing, offering a basis for further molecular design (Belaziz et al., 2013).

Antiparasitic Activity

  • The synthesis methodology and biological assessment of 2-nitro-1-vinyl-1H-imidazole demonstrated its potential for anti-Trypanosoma cruzi activity, showcasing the compound's role in the design of new antichagasic drugs. Its low cytotoxicity against mammalian cells further underscores its therapeutic potential (Velez et al., 2022).

Green Chemistry and Catalysis

  • Research into nitro-functionalized imidazolium salts, including 1-methyl-3-(4-nitrobenzyl)imidazolium variants, has explored their use as alternative solvents for nitromethane in organic and catalytic reactions. These studies contribute to the development of greener reaction media and catalytic systems, emphasizing the versatility of nitrobenzyl-imidazole derivatives in sustainable chemistry (Ren et al., 2011).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling 2-nitrobenzyl compounds. Protective gloves are recommended when handling these compounds .

Future Directions

The photochemistry of nitroarenes, including 2-nitrobenzyl compounds, has recently been rediscovered, opening new avenues in organic synthesis . Future research could focus on further exploring the electronic effects on photolysis, developing new systems to fulfill the click chemistry criteria, and investigating the potential applications of the 2-nitrobenzyl protecting group in the determination of physiological response times to bioagents .

properties

IUPAC Name

1-[(2-nitrophenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-13(15)10-4-2-1-3-9(10)7-12-6-5-11-8-12/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVAHCGFGVRIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332450
Record name 1-(2-nitrobenzyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-nitrobenzyl)-1H-imidazole

CAS RN

61292-49-7
Record name 1-(2-nitrobenzyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-nitrobenzyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-(2-nitrobenzyl)-1H-imidazole
Reactant of Route 3
Reactant of Route 3
1-(2-nitrobenzyl)-1H-imidazole
Reactant of Route 4
Reactant of Route 4
1-(2-nitrobenzyl)-1H-imidazole
Reactant of Route 5
Reactant of Route 5
1-(2-nitrobenzyl)-1H-imidazole
Reactant of Route 6
Reactant of Route 6
1-(2-nitrobenzyl)-1H-imidazole

Citations

For This Compound
6
Citations
G Stefancich, R Silvestri, M Artico - Journal of heterocyclic …, 1993 - Wiley Online Library
Reaction of 2‐nitrobenzyl iodide with 1H‐imidazole, in the presence of potassium tert‐butoxide and 18‐crown‐6, gave 1‐(2‐nitrobenzyl)‐1H‐imidazole. Trichloroacetylation of this …
Number of citations: 10 onlinelibrary.wiley.com
S Castellano, L Zorzin, C Florio, F Frausin… - Il Farmaco, 2001 - Elsevier
In the context of a research program aimed at elucidating the properties of the 5H-imidazo[2,1-c][1,4]benzodiazepine system, a series of 11-aryl-5H-imidazo[2,1-c][1,4]benzodiazepines (…
Number of citations: 9 www.sciencedirect.com
HK Hunt - 2010 - thesis.library.caltech.edu
This thesis consists of two projects related to the development of new routes to zeolite films. In an effort to expand the known library of pure-silica zeolites accessible in planar …
Number of citations: 3 thesis.library.caltech.edu
M BALASUBRAMANIAN - … Chemistry: A Critical Review of the …, 2013 - books.google.com
In Volumes 1 and 2 rearrangements and natural product Syntheses were highlighted, and in volume 3–5 newer methods of synthesis of seven membered rings were discussed. …
Number of citations: 1 books.google.com
HK Hunt - 2009 - Citeseer
This thesis consists of two projects related to the development of new routes to zeolite films. In an effort to expand the known library of pure-silica zeolites accessible in planar …
Number of citations: 4 citeseerx.ist.psu.edu
BM Schiavi, DJ Richard, MM Joullié - The Journal of Organic …, 2002 - ACS Publications
A short and efficient total synthesis of isoroquefortine C, the 3,12-(Z)-isomer of roquefortine C, from l-tryptophan methyl ester hydrochloride and 4(5)-(hydroxy)methylimidazole …
Number of citations: 73 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.